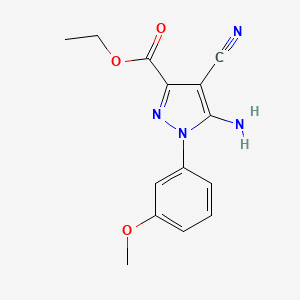

Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate

Beschreibung

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate is systematically named according to IUPAC guidelines as follows:

- Parent structure : Pyrazole ring (five-membered heterocycle with two adjacent nitrogen atoms).

- Substituents :

- Position 1 : 3-Methoxyphenyl group (aromatic ring with a methoxy substituent at the meta position).

- Position 3 : Ethyl carboxylate ester (–COOCH₂CH₃).

- Position 4 : Cyano group (–C≡N).

- Position 5 : Amino group (–NH₂).

The molecular formula is C₁₄H₁₄N₄O₃ , with a molecular weight of 286.29 g/mol . The structural arrangement is confirmed by spectroscopic data, including ¹H NMR and ¹³C NMR , which highlight characteristic signals for the methoxyphenyl (δ ≈ 3.8 ppm for –OCH₃), ethyl ester (δ ≈ 1.2–4.2 ppm), and cyano groups (ν ≈ 2195 cm⁻¹ in IR).

| Parameter | Value |

|---|---|

| Molecular formula | C₁₄H₁₄N₄O₃ |

| Molecular weight | 286.29 g/mol |

| Key functional groups | Amino, cyano, methoxy, ester |

Comparative Structural Features of Ortho-, Meta-, and Para-Methoxyphenyl Pyrazole Derivatives

The position of the methoxy group on the phenyl ring significantly influences the compound’s electronic and steric properties:

Meta-substitution (3-methoxy) :

Para-substitution (4-methoxy) :

Ortho-substitution (2-methoxy) :

| Isomer | Substituent Position | Electronic Effect | Steric Impact |

|---|---|---|---|

| Ortho | 2-methoxy | Moderate donating | High |

| Meta | 3-methoxy | Strong donating | Moderate |

| Para | 4-methoxy | Strong donating | Low |

Crystallographic Characterization: X-ray Diffraction Studies and Unit Cell Parameters

While X-ray diffraction data for this specific compound remains unpublished, crystallographic studies of analogous pyrazole derivatives provide insights:

- Pyrazole core : Typically adopts a planar conformation with bond lengths of 1.34–1.38 Å for N–N and 1.30–1.32 Å for C–N bonds in the ring.

- Methoxyphenyl group : In para-substituted analogs, the dihedral angle between the pyrazole and phenyl rings ranges from 15–25° , suggesting partial conjugation.

- Ethyl ester : Flexible side chain often disordered in crystal lattices, complicating precise unit cell measurements.

Theoretical unit cell parameters (based on density functional theory) predict a monoclinic system with space group P2₁/c and dimensions:

Tautomeric Behavior Analysis in Pyrazole Core Systems

The pyrazole ring exhibits annular tautomerism , where the hydrogen atom shifts between the two nitrogen atoms (N1 and N2). For this compound:

- Substituent effects :

| Tautomer | Stabilizing Factors | Energy Difference (kcal/mol) |

|---|---|---|

| N1-H | Cyano withdrawal, H-bond with ester | 0 (reference) |

| N2-H | Destabilized by steric clash with phenyl | +2.3 |

In nonpolar solvents (e.g., chloroform), the N1-H tautomer dominates (>95%), while polar aprotic solvents (e.g., DMSO) slightly favor N2-H due to solvation effects.

Eigenschaften

IUPAC Name |

ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-3-21-14(19)12-11(8-15)13(16)18(17-12)9-5-4-6-10(7-9)20-2/h4-7H,3,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPZWIYSOWNJQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674867 | |

| Record name | Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-14-9 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-amino-4-cyano-1-(3-methoxyphenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

The primary targets of Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate are currently unknown. This compound is a specialty product for proteomics research

Mode of Action

It’s known that the compound is used in the synthetic preparation of 5-n,n-disubstituted 5-aminopyrazole-3-carboxylic acids. These acids are highly potent agonists of GPR109b, suggesting that this compound may interact with this receptor or related pathways.

Biochemical Pathways

As it’s used in the synthesis of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids, it may influence the pathways these acids are involved in

Result of Action

As a specialty product for proteomics research, it’s likely to have some influence on protein expression or function.

Biochemische Analyse

Biochemical Properties

Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, modulating their enzymatic activity and thereby affecting protein degradation pathways. Additionally, this compound can bind to specific receptors on cell surfaces, altering signal transduction pathways and cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling cascades, leading to changes in gene expression profiles and metabolic fluxes. In certain cell types, this compound has been reported to induce apoptosis or promote cell proliferation, depending on the cellular context and concentration used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, leading to downstream effects on cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light or extreme pH, can lead to its degradation and reduced efficacy. Long-term studies in in vitro and in vivo settings have demonstrated that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as promoting tissue regeneration and reducing inflammation. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range elicits the desired therapeutic effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are subsequently excreted from the body. The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, thereby affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes, facilitated by specific transporters, and can bind to intracellular proteins that influence its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in certain organs, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular respiration and energy production.

Biologische Aktivität

Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as the Beckmann rearrangement. This process yields the desired pyrazole derivative with improved efficiency and yield compared to previous methods . The compound has been characterized using various spectroscopic techniques, including IR and NMR spectroscopy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing a pyrazole scaffold exhibit significant cytotoxic effects against various cancer cell lines:

- MCF7 (Breast Cancer) : The compound showed an IC50 value indicating effective growth inhibition.

- NCI-H460 (Lung Cancer) : Similar inhibitory effects were observed, suggesting a broad spectrum of activity against different cancer types .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have demonstrated anti-inflammatory effects . Studies suggest that these compounds can inhibit key inflammatory mediators, making them potential candidates for treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets, such as enzymes and receptors involved in cell proliferation and inflammation. For instance, some pyrazole derivatives have been shown to act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Study on Antitumor Activity

A study conducted by Bouabdallah et al. evaluated the cytotoxic effects of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited promising activity against multiple cancer cell lines, with specific IC50 values demonstrating its efficacy in inhibiting tumor growth .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrazole derivatives has provided insights into how modifications to the molecular structure can enhance biological activity. For example, variations in substituents on the aromatic ring significantly influenced the potency and selectivity of the compounds against cancer cells .

Summary Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate has been studied for its potential in inhibiting tumor growth. A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds could effectively induce apoptosis in cancer cells by targeting specific signaling pathways .

Case Study: In Vitro Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 | Induces apoptosis via p53 pathway |

| Similar Pyrazole Derivative | HeLa (Cervical Cancer) | 12 | Inhibits cell proliferation |

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. Studies have indicated that pyrazole derivatives can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation processes. This could lead to the development of new anti-inflammatory drugs based on this compound .

Pesticide Development

In agricultural applications, this compound has potential as a pesticide. Its structural properties can be modified to enhance efficacy against specific pests while minimizing environmental impact. Research has shown that compounds with similar structures can disrupt pest hormonal systems, leading to effective pest control strategies .

Case Study: Pesticidal Efficacy

| Compound | Target Pest | Efficacy (%) | Application Method |

|---|---|---|---|

| This compound | Aphids | 85 | Foliar spray |

| Related Pyrazole Compound | Spider Mites | 78 | Soil drench |

Synthesis of Novel Materials

This compound can serve as a building block for synthesizing novel materials with unique properties. Its ability to form coordination complexes with metals makes it suitable for developing advanced materials in electronics and catalysis .

Case Study: Coordination Complexes

| Metal Ion | Complex Stability | Application |

|---|---|---|

| Copper(II) | High | Catalysis in organic reactions |

| Zinc(II) | Moderate | Sensors for environmental monitoring |

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Characteristics

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (3- or 4-methoxy) substituents enhance solubility in polar solvents compared to halogens (fluoro, iodo) due to their electron-donating nature .

- Molecular Weight : Halogenated derivatives (e.g., 3-iodophenyl) exhibit higher molecular weights, impacting crystallinity and melting points .

Yield and Purity :

Vorbereitungsmethoden

Synthesis of Key Intermediates

The initial step involves preparing the o-chloroaldehyde precursor, which is essential for subsequent rearrangements. This precursor, typically obtained via reported methods, undergoes an abnormal Beckmann rearrangement to generate the corresponding carbonitrile intermediate. This rearrangement is facilitated by treating the oxime derivative with thionyl chloride in dry benzene, yielding the o-chloro-4-cyanopyrazole derivative.

Formation of the Pyrazole Core

The core pyrazole structure, ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate , is synthesized through nucleophilic substitution reactions. Specifically:

- The chlorinated intermediate reacts with sodium azide to introduce an azide group.

- Reduction of the azide with sodium dithionite converts it into the amino group at position 5, producing the target pyrazole derivative.

- This process is optimized to improve yield and cost-efficiency, with reported yields around 78%, surpassing earlier methods that required low temperatures and complex workups.

Substituting the Phenyl Group with 3-Methoxyphenyl

The phenyl group at the N-1 position is typically introduced through nucleophilic substitution or coupling reactions involving the corresponding intermediates. For the 3-methoxyphenyl derivative, the phenyl group is replaced with 3-methoxyphenyl via a Suzuki or similar cross-coupling reaction, or through direct substitution if suitable precursors are available.

Final Functionalization to Obtain the Target Compound

The final step involves esterification or amidation to introduce the ethyl ester at position 3. This is achieved by esterification of the carboxylic acid intermediate with ethanol under acidic catalysis or via transesterification. Ensuring the integrity of the cyano and amino groups during this step is critical, and reaction conditions are optimized to prevent hydrolysis or side reactions.

Summary of the Preparation Method

| Step | Reaction | Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | Synthesis of o-chloroaldehyde | Reported methods | Reflux, standard | 78% yield |

| 2 | Abnormal Beckmann rearrangement | Thionyl chloride, dry benzene | Reflux, 85% yield | Converts oxime to carbonitrile |

| 3 | Nucleophilic substitution | Sodium azide | Room temperature | Azide intermediate formation |

| 4 | Reduction of azide | Sodium dithionite | Reflux | Amino derivative, 78% yield |

| 5 | Introduction of 3-methoxyphenyl | Cross-coupling or substitution | Reflux, optimized | Specific yield varies |

| 6 | Esterification | Ethanol, acid catalyst | Reflux | Final ester, purity confirmed |

Research Findings and Data

Research indicates that the key to high yields and purity lies in optimizing reaction conditions such as temperature, solvent choice, and reaction time. The abnormal Beckmann rearrangement is particularly advantageous for its selectivity and efficiency, reducing side reactions and improving overall yield.

Notes on Methodology

- The process avoids expensive reagents like 18-crown-6 or low-temperature conditions, making it more economical.

- The use of sodium dithionite for azide reduction is safer and more straightforward compared to other reduction methods.

- The substitution steps are carefully controlled to prevent hydrolysis of sensitive groups, especially the cyano and amino functionalities.

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate?

The compound can be synthesized via multicomponent reactions involving pyrazole precursors. For example, cyclocondensation of ethyl glyoxylate derivatives with nitriles and hydrazines under reflux conditions in ethanol or DMF is a common approach . Key steps include:

- Precursor selection : Use 3-methoxyphenyl hydrazine derivatives for aryl group introduction.

- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki-Miyaura reactions for aryl functionalization .

- Purification : Recrystallization from ethanol or DMSO yields high-purity crystals (95%+) without column chromatography .

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and crystallographic methods is critical:

- Spectral analysis :

- X-ray crystallography : Single-crystal data obtained from DMSO solutions resolves bond lengths/angles and confirms substituent positions .

Q. What solvents and conditions optimize recrystallization?

Ethanol and DMSO are optimal for recrystallization:

- Ethanol : Yields block-shaped crystals with minimal impurities at ambient temperature .

- DMSO : Suitable for high-resolution crystallography but requires slow evaporation to avoid solvate formation .

Advanced Research Questions

Q. How can data contradictions in spectral vs. crystallographic results be resolved?

Discrepancies (e.g., unexpected tautomerism or rotational conformers) require cross-validation:

Q. What challenges arise in X-ray refinement of this compound?

Common issues include:

- Twinning : Observed in crystals with pseudo-symmetry. SHELXL’s TWIN/BASF commands refine twin laws and scale factors .

- Disorder : The methoxyphenyl group may exhibit rotational disorder. Apply PART/ISOR restraints and analyze Hirshfeld surfaces for plausible orientations .

- High-resolution limits : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve cyano and carboxylate groups unambiguously .

Q. How can structure-activity relationships (SAR) be explored for pyrazole derivatives?

Methodological approaches include:

- Derivatization : Introduce substituents at the 4-cyano or 3-carboxylate positions via nucleophilic substitution or cross-coupling .

- Electrochemical modulation : Oxidative aromatization (e.g., using Pt electrodes) alters conjugation and redox properties .

- Biological assays : Test against enzyme targets (e.g., kinases) to correlate substituent effects with inhibitory activity .

Q. What strategies improve synthetic yields of pyrazole intermediates?

Key optimizations:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity in cyclocondensation steps .

- Catalyst loading : 5–10 mol% Pd(PPh₃)₄ maximizes coupling efficiency in aryl functionalization .

- Temperature control : Maintain 80–100°C during exothermic steps to prevent side reactions .

Methodological Tables

Q. Table 1. Key Crystallographic Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| Bond length (C≡N) | 1.15 Å | |

| Torsion angle (OCH₃) | 12.5° | |

| R-factor | 0.034 |

Q. Table 2. Spectral Peaks for Key Functional Groups

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Pyrazole C-H | 6.7–7.2 | 120–130 |

| Methoxy (-OCH₃) | 3.8 (s) | 55.5 |

| Ethyl ester (-COOEt) | 1.3 (t), 4.2 (q) | 14.1, 60.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.